3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one
CAS No.: 100717-76-8
Cat. No.: VC0372238
Molecular Formula: C14H17NO2
Molecular Weight: 231.29g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100717-76-8 |
---|---|
Molecular Formula | C14H17NO2 |
Molecular Weight | 231.29g/mol |
IUPAC Name | 3-butyl-4-hydroxy-1-methylquinolin-2-one |
Standard InChI | InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3 |
Standard InChI Key | UGSGKYKRLRQHBS-UHFFFAOYSA-N |
SMILES | CCCCC1=C(C2=CC=CC=C2N(C1=O)C)O |
Introduction
Chemical Identity and Properties
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one is characterized by a quinoline core with specific functional group substitutions: a butyl group at the 3-position, a hydroxyl group at the 4-position, and a methyl group attached to the nitrogen at position 1. The compound exists predominantly in the 2-quinolone tautomeric form rather than the 2-quinolinol form, which is consistent with similar 4-hydroxyquinolin-2(1H)-one derivatives .
Basic Chemical Information
Table 1 presents the key chemical identifiers and physical properties of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one:
Property | Value |
---|---|
CAS Number | 100717-76-8 |
Molecular Formula | C₁₄H₁₇NO₂ |
Molecular Weight | 231.29 g/mol |
Exact Mass | 231.12600 |
PSA (Polar Surface Area) | 42.23000 |
LogP | 2.58670 |
Vapor Pressure | 2.18×10⁻⁵ mmHg at 25°C |
HS Code | 2933790090 |
Source: Chemical database information
Structural Representation
The compound features a bicyclic system with a benzene ring fused to a heterocyclic ring containing nitrogen. The nitrogen atom at position 1 is methylated, while the carbon at position 3 bears a butyl chain. The hydroxyl group at position 4 is capable of forming hydrogen bonds, which influences the compound's physical and biochemical properties.
Chemical Identifiers
Additional chemical identifiers for 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one include:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3 |
SMILES | CCCCC1=C(C2=CC=CC=C2N(C1=O)C)O |
PubChem Compound | 54676431 |
Source: Chemical database information
Synthesis Methods
The synthesis of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one can be approached through several routes based on established methods for related 4-hydroxyquinolin-2(1H)-one derivatives.
Conrad-Limpach and Related Syntheses
The Conrad-Limpach synthesis, a well-established method for preparing 4-hydroxyquinoline derivatives, involves the thermal cyclization of aniline derivatives with β-ketoesters. For 3-alkyl-4-hydroxy-2-quinolones, this approach can be modified using:
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A mixture of the appropriate N-methylaniline (100 mmol)
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Substituted diethyl malonate with the desired alkyl group (102 mmol)
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Heating in a flask equipped with a distillation head at 220-230°C for 1 hour
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Further heating at 260-270°C until ethanol distillation ceases (typically 3-6 hours)
The general procedure for purification involves:
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Pouring the hot reaction mixture into toluene
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Collecting the precipitate by filtration
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Treatment with aqueous sodium hydroxide solution
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Acidification with HCl
Alternative Synthetic Pathways
Another potential route for synthesizing 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one could involve:
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Preparation of N-methylanthranilic acid derivatives
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Reaction with appropriate β-ketoester containing the butyl group
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Cyclization under controlled conditions
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Purification through conventional techniques
Spectroscopic Properties
The spectroscopic characteristics of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one can be inferred from related compounds in the 4-hydroxyquinolin-2(1H)-one family.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structurally similar compounds, the following NMR signals would be characteristic:
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¹H-NMR expected signals:
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A singlet at approximately δ 3.6-3.8 ppm for the N-methyl group
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Multiple signals between δ 0.8-2.5 ppm for the butyl chain protons
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Aromatic protons in the range δ 7.0-8.5 ppm
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A signal for the hydroxyl proton typically at δ 14-15 ppm (which may be D₂O-exchangeable)
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¹³C-NMR expected signals:
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Carbon at position C-2 (carbonyl) around δ 160-165 ppm
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Carbon at position C-4 (bearing the hydroxyl group) around δ 160-170 ppm
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Aromatic carbons in the range δ 115-140 ppm
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Aliphatic carbons of the butyl chain between δ 13-35 ppm
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N-methyl carbon around δ 30-35 ppm
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Infrared (IR) Spectroscopy
The IR spectrum would likely show characteristic bands for:
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O-H stretching (hydroxyl group) around 3400-3500 cm⁻¹
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C=O stretching (amide carbonyl) near 1650-1670 cm⁻¹
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Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region
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C-H stretching for methyl and butyl groups in the 2800-3000 cm⁻¹ region
The preference for the 2-quinolone tautomer is supported by ¹³C-NMR data, particularly the chemical shift of the C8a carbon (around 137-139 ppm), which is consistent with N-substitution rather than O-substitution . This tautomeric preference affects the compound's physical properties, reactivity, and biological activity.
Hydrogen Bonding Capabilities
The 4-hydroxyl group in 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one can participate in hydrogen bonding, which influences:
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The compound's solubility in various solvents
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Crystal packing arrangements in the solid state
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Interactions with biological targets
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Potential for forming complexes with metals or other molecules
Chemical Reactivity
The reactivity of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one can be predicted based on its functional groups and the known reactivity of similar compounds.
Reactions at the 4-Hydroxyl Group
The 4-hydroxyl group can participate in various reactions:
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Esterification or etherification to form 4-substituted derivatives
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Oxidation to form 4-oxo derivatives
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Metal chelation through coordination with the hydroxyl oxygen
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Nucleophilic reactions due to the enhanced nucleophilicity of the C-3 position
Reactions at the 3-Position
Studies on related compounds indicate that the carbon at position 3 (bearing the butyl group) can undergo various transformations:
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Formylation reactions in the presence of DMF/Et₃N mixtures, potentially leading to 3,3'-methylenebis derivatives
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Substitution of the alkyl group under specific conditions
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Functionalization reactions to introduce additional groups
Comparison with Structurally Related Compounds
Understanding the relationships between 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one and similar compounds helps predict its properties and potential applications.
Table 2 compares key properties of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one with structurally related compounds:
Compound | Molecular Formula | Molecular Weight | LogP | Key Structural Difference |
---|---|---|---|---|
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one | C₁₄H₁₇NO₂ | 231.29 | 2.59 | Reference compound |
3-Butyl-4-hydroxy-1H-quinolin-2-one | C₁₃H₁₅NO₂ | 217.26 | ~2.3 | Lacks N-methyl group |
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one | C₁₂H₁₃NO₂ | 203.24 | ~2.1 | Ethyl instead of butyl at C-3 |
1-Butyl-4-hydroxy-3-methylquinolin-2(1H)-one | C₁₄H₁₇NO₂ | 231.29 | 2.82 | Butyl at N-1, methyl at C-3 |
4-Hydroxy-1-methyl-2-quinolone | C₁₀H₉NO₂ | 175.18 | ~1.7 | No substituent at C-3 |
Values derived from chemical database information
This comparison illustrates how small structural changes affect physical properties and potentially biological activities.
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